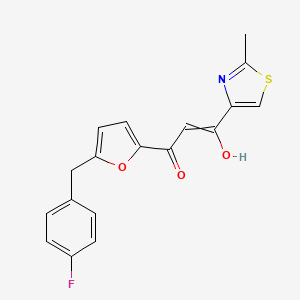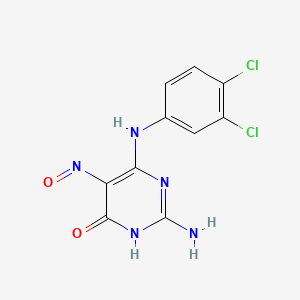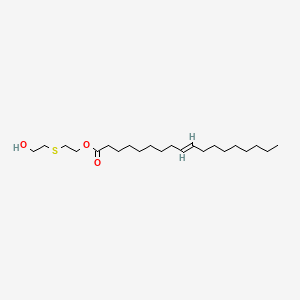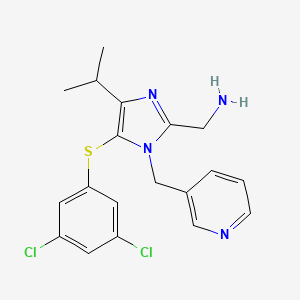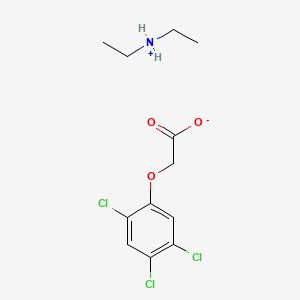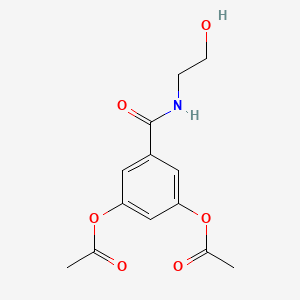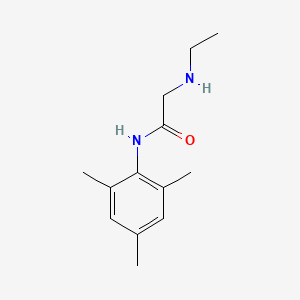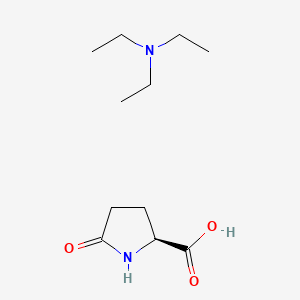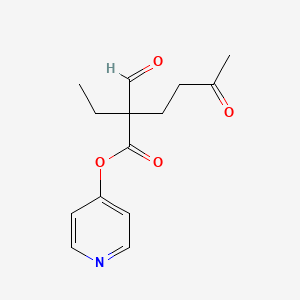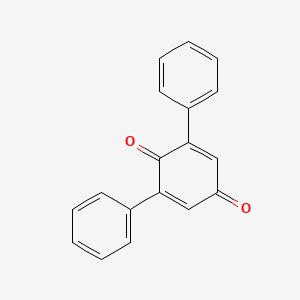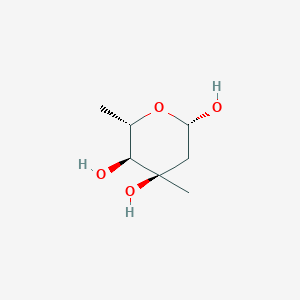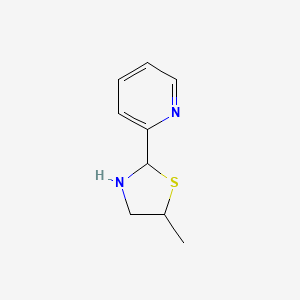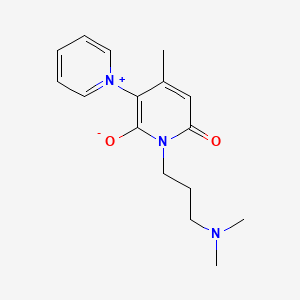
1,3'-Bipyridinium, 1'-(3-(dimethylamino)propyl)-6'-hydroxy-4'-methyl-2'-oxo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridinium family, which is characterized by the presence of two pyridine rings. The specific structure of this compound includes a dimethylamino propyl group, a hydroxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt typically involves multiple steps, starting with the preparation of the bipyridinium core This can be achieved through the coupling of two pyridine rings under specific conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can lead to the formation of reduced bipyridinium derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium oxides, while substitution reactions can yield a variety of substituted bipyridinium derivatives.
Scientific Research Applications
1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its redox properties allow it to participate in electron transfer reactions, which can affect cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3’-Bipyridinium, 5’-cyano-4’-(4-fluoro-2-methylphenyl)-1’,2’,3’,4’-tetrahydro-6’-hydroxy-2’-oxo-, inner salt
- 1,3’-Bipyridinium, 5’-[[4-[[4-[(1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo[1,3’-bipyridinium]-5’-yl)azo]benzoyl]amino]phenyl]azo]-1’,2’-dihydro-6’-hydroxy-3,4’-dimethyl-2’-oxo-, salt with 2-hydroxypropanoic acid (1:2)
Uniqueness
The uniqueness of 1,3’-Bipyridinium, 1’-(3-(dimethylamino)propyl)-6’-hydroxy-4’-methyl-2’-oxo-, inner salt lies in its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the dimethylamino propyl group, hydroxy group, and methyl group allows for unique interactions with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
104583-33-7 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-methyl-6-oxo-3-pyridin-1-ium-1-ylpyridin-2-olate |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-14(20)19(11-7-8-17(2)3)16(21)15(13)18-9-5-4-6-10-18/h4-6,9-10,12H,7-8,11H2,1-3H3 |
InChI Key |
XITGBAPJMIIYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1[N+]2=CC=CC=C2)[O-])CCCN(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



